![molecular formula C22H14N4O B2460497 4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile CAS No. 339013-23-9](/img/structure/B2460497.png)
4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile
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Overview
Description
The compound “4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile” is a type of spiro host material . It’s used in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) .
Synthesis Analysis
The synthesis of such compounds involves a series of chemical reactions. For instance, two spiro host materials, namely 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine] (QAF-TRZ) and 3′-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene] (STF-TRZ), are designed and synthesized .Molecular Structure Analysis
The molecular structure of this compound is complex, with electron donor (acridine) and acceptor (triphenyltriazine) moieties connected at the meta positions . This structure allows for intra- and intermolecular charge transfer (CT) states to be induced through exciplex-like interactions between the same emitters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its use in OLEDs. For instance, it exhibits excellent electroluminescence performance .Scientific Research Applications
- DPTPCz serves as a promising material for OLEDs due to its bipolar nature. It can function both as an electron acceptor and a hole transport material. Researchers have explored its use in phosphorescent OLEDs, where it contributes to efficient light emission .
- In polymer formulations, DPTPCz acts as a UV light absorber and stabilizer. It offers better weathering resistance than conventional benzotriazole UV absorbers. Importantly, its low tendency to chelate allows its use even in formulations containing catalyst residues .
Organic Light-Emitting Diodes (OLEDs)
UV Light Absorbers and Stabilizers
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with electron donor (acridine) and acceptor (triphenyltriazine) moieties .
Mode of Action
The compound is composed of electron donor and acceptor moieties, which are connected at the meta positions so that intra- and intermolecular charge transfer (CT) states can be induced through exciplex-like interactions between the same emitters . This interaction results in changes at the molecular level, which can lead to various downstream effects.
Pharmacokinetics
Similar compounds have been reported to have good solubility in organic solvents , which can impact their bioavailability.
Result of Action
Similar compounds have been reported to exhibit thermally activated delayed fluorescence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile. For instance, the compound’s solubility can be influenced by the presence of certain solvents . Additionally, temperature can affect the compound’s stability and efficacy .
Future Directions
properties
IUPAC Name |
4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O/c23-15-16-11-13-19(14-12-16)27-22-20(17-7-3-1-4-8-17)25-26-21(24-22)18-9-5-2-6-10-18/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMNNEKWDDJRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile |
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